molecular formula C16H11N2NaO4S B1148336 Acid orange 12 CAS No. 1934-20-9

Acid orange 12

Cat. No. B1148336
CAS RN: 1934-20-9
M. Wt: 350.32
InChI Key:
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Description

Acid Orange 12, also known as C.I. 15970, Pigment Orange 18, or by its CAS number 1934-20-9, is a monosulfonic azo dye . It is primarily used as a dye in the leather industry . The dye is a bioactive chemical .


Synthesis Analysis

The production of Acid Orange 12 involves the azo coupling of benzenediazonium chloride and Schaeffer’s acid . A similar process is used in the synthesis of Orange II, where a naphthol solution is added dropwise into a diazonium solution .


Molecular Structure Analysis

The molecular formula of Acid Orange 12 is C16H11N2NaO4S . It has a molecular weight of 350.324 . The compound contains elements such as carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur .

Scientific Research Applications

Dyeing Carboxymethyl Cotton Fabric

Crocein Orange G is used to dye carboxymethyl cotton . Carboxymethyl cotton has better color shades than raw cotton and it is used along with a mordant in a simultaneous-mordant dyeing process . The dyeing process is conducted at a pH of 7, using Al 2 (SO 4 ) 3 ·18H 2 O as the mordant . This process helps achieve salt-free dyeing of cotton fabric in the textile industry .

Adsorption Kinetics

The adsorption kinetics of carboxymethyl cotton dyed with Crocein Orange G follows a pseudo-second-order kinetic model . The equilibrium adsorption capacity increases as the temperature increases from 30 to 50 °C, and the maximum equilibrium adsorption is 8.21 mg g −1 at 50 °C .

Biological Staining

Crocein Orange G is occasionally used as a biological stain in certain applications . It can be employed to stain specific cellular structures or components in microscopy, cytology, or histology .

pH Indicator

Like many acid dyes, Crocein Orange G can act as a pH indicator . This makes it useful in various scientific and industrial applications where pH measurement is necessary.

5. Detection and Modulation of Amyloid Proteins Crocein Orange G has been used in the detection and modulation of amyloid proteins . Protein fibril aggregation is associated with many neurodegenerative diseases, including Alzheimer’s and Parkinson’s . Crocein Orange G has been identified as an inhibitor that can suppress nucleation and prevent fibril formation .

Surface-Enhanced Raman Spectroscopy (SERS)

Crocein Orange G has been used in Surface-Enhanced Raman Spectroscopy (SERS) for label-free detection . This helps identify binding sites and elucidate interaction mechanisms and fibrillation processes .

Safety and Hazards

When handling Acid Orange 12, it’s advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Future research could focus on the removal of Acid Orange 12 from wastewater. Advanced oxidation processes, such as those involving ferrous ions and UV radiation, have shown promise in removing Acid Orange 12 from wastewater . Further studies could explore the efficiency of these processes and their potential for large-scale application .

properties

IUPAC Name

sodium;6-hydroxy-5-phenyldiazenylnaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S.Na/c19-15-9-6-11-10-13(23(20,21)22)7-8-14(11)16(15)18-17-12-4-2-1-3-5-12;/h1-10,19H,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCIQNIEQYCORH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062069
Record name Acid orange 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1934-20-9
Record name Acid Orange 12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-5-(2-phenyldiazenyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid orange 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-hydroxy-5-phenylazo-2-naphthalenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID ORANGE 12
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3D360R468
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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